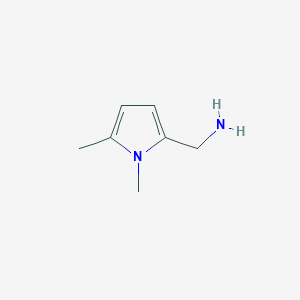

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a heterocyclic amine with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.19 g/mol . It features a pyrrole ring substituted with methyl groups at the 1- and 5-positions and an aminomethyl group at the 2-position. The compound’s SMILES notation is CC1=CC=C(N1C)CN, and its InChI Key is KMUHAJOXPNPERW-UHFFFAOYSA-N . It is commercially available with a purity of 90–95% from suppliers such as Thermo Scientific™ and Otto Chemie Pvt Ltd, with CAS number 118799-24-9 .

The pyrrole ring contributes to its aromaticity, while the methyl substituents enhance steric bulk and influence electronic properties. The aminomethyl group provides a reactive site for further functionalization, making the compound valuable in organic synthesis, particularly in the preparation of hydrazones and heterocyclic derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1,5-dimethylpyrrole with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted pyrrole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Research indicates that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine may possess antimicrobial and anticancer properties . Its structural similarity to other bioactive molecules enables it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Studies have shown that derivatives of pyrrole compounds often exhibit significant biological effects, suggesting that this compound could be a candidate for drug development aimed at treating infections or cancer .

Organic Synthesis

This compound serves as a building block in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthesizing specialty chemicals and materials . The versatility in its reactivity is crucial for developing new compounds with desired properties.

Material Science

In material science, this compound can be utilized in the development of specialty chemicals and polymers . Its unique chemical structure allows for modifications that can enhance the physical properties of materials, such as thermal stability and mechanical strength .

Biological Studies

The compound's interactions with biological systems make it a subject of interest in biological studies . Understanding how it binds to specific enzymes or receptors can provide insights into metabolic pathways and cellular processes, which is essential for pharmacological applications and therapeutic interventions .

Case Studies

Several studies have documented the applications and effects of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Effects : Research indicated that this compound exhibited significant antimicrobial activity against various pathogens, highlighting its potential use in developing new antibiotics.

Mécanisme D'action

The mechanism of action of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

To contextualize the properties and applications of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine, it is compared to structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Heterocyclic Amines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heterocycle Type | Key Features |

|---|---|---|---|---|---|

| This compound | 118799-24-9 | C₇H₁₂N₂ | 124.19 | Pyrrole | Methyl groups at 1,5-positions; aminomethyl at 2-position; 90–95% purity |

| (1,5-Dimethyl-1H-pyrazol-3-yl)methylamine | 423768-52-9 | C₇H₁₂N₃ | 138.20 | Pyrazole | Pyrazole ring with adjacent N atoms; increased hydrogen-bonding potential |

| rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one | N/A | C₁₂H₁₈N₄O | 234.30 | Pyrrolidinone | Fused pyrrolidinone-pyrazole system; higher steric complexity |

| Pyrazolo[1,5-a]pyridin-2-ylmethanol | N/A | C₈H₈N₂O | 148.16 | Pyrazolo-pyridine | Fused bicyclic system; hydroxyl group enhances polarity |

| 1,3-Dimethylamylamine | 105-41-9 | C₇H₁₇N | 115.22 | Aliphatic amine | Linear aliphatic chain; lower aromaticity and basicity |

Key Comparative Analysis

Heterocycle Type and Reactivity Pyrrole vs. Pyrazole Derivatives: The target compound’s pyrrole ring has one nitrogen atom, whereas pyrazole analogs (e.g., (1,5-dimethyl-1H-pyrazol-3-yl)methylamine) contain two adjacent nitrogen atoms. This difference increases the pyrazole’s hydrogen-bonding capacity and may enhance solubility in polar solvents . Fused Systems: Compounds like pyrazolo[1,5-a]pyridin-2-ylmethanol exhibit fused bicyclic structures, leading to higher molecular weight and rigidity compared to the monocyclic target compound. Such systems often display distinct electronic properties and binding affinities in medicinal chemistry .

Functional Group Influence Aminomethyl Position: The target compound’s aminomethyl group at the 2-position contrasts with analogs like rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylpyrrolidin-2-one, where the amine is part of a pyrrolidinone scaffold. This structural variation impacts reactivity in nucleophilic substitution or condensation reactions .

Physicochemical Properties

- Molecular Weight and Polarity : The aliphatic amine 1,3-dimethylamylamine (115.22 g/mol) has a simpler structure and lower polarity compared to the aromatic target compound. This results in differences in volatility and solubility—aliphatic amines are typically more volatile but less stable under acidic conditions .

- Hydrogen-Bonding Patterns : The pyrrole-based target compound may form weaker hydrogen bonds than pyrazole derivatives due to fewer electronegative atoms. Etter’s graph set analysis suggests pyrazole’s dual nitrogen sites facilitate stronger intermolecular interactions .

Applications in Synthesis The target compound is used in the synthesis of hydrazones and indole derivatives, as seen in the preparation of (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones . Pyrazolo-pyridine derivatives (e.g., pyrazolo[1,5-a]pyridin-2-ylmethanol) are often intermediates in pharmaceuticals like zolpidem, highlighting the role of fused systems in drug design .

Activité Biologique

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C7H12N2

- Molecular Weight : 125.19 g/mol

- Structure : The compound features a pyrrole ring, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that related compounds can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which play critical roles in microbial metabolism and cancer cell proliferation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies on cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, it has been reported to enhance the effectiveness of certain chemotherapeutic agents when used in combination therapy .

Study 1: Anticancer Efficacy

In a recent study published in Molecular Pharmacology, this compound was tested on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The compound induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity against this pathogen .

Table 1: Biological Activity Summary of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,5-dimethyl-1H-pyrrol-2-yl)methylamine?

- Methodological Answer : Synthesis typically involves reductive amination or cyclization strategies. For example, analogous pyrrole derivatives (e.g., quinazolin-4-amine compounds) are synthesized via nucleophilic substitution or condensation reactions using precursors like 1,5-dimethylpyrrole derivatives and methylamine sources . A stepwise approach includes:

Precursor preparation : 1,5-dimethylpyrrole-2-carbaldehyde synthesis via Vilsmeier-Haack formylation.

Reductive amination : React with methylamine hydrochloride and a reducing agent (e.g., NaBH₃CN) in methanol under reflux.

Yields can be optimized by controlling stoichiometry, temperature (e.g., 60–80°C), and solvent polarity .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrrole ring protons at δ 6.0–6.5 ppm, methylamine CH₂ at δ 3.2–3.8 ppm) and carbon assignments .

- FTIR : Confirm N-H stretching (3300–3500 cm⁻¹) and pyrrole ring vibrations (1600–1450 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 139.110) .

Cross-validate with X-ray crystallography using SHELXL for refinement, particularly if crystalline derivatives are obtained .

Advanced Research Questions

Q. How can discrepancies in reported solubility or stability data for this compound be resolved experimentally?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. To address this:

Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, methanol/water mixtures) .

High-Throughput Screening : Use 96-well plates to test solubility across solvents (e.g., DMSO, chloroform/methanol mixtures) .

Error Analysis : Quantify purity via HPLC and adjust for batch-specific impurities .

For stability, conduct accelerated degradation studies under varying pH and temperature, monitoring via UV-Vis or NMR .

Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?

- Methodological Answer : Crystallization challenges often stem from flexible methylamine groups. Strategies include:

- Co-crystallization : Use hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice .

- Slow Evaporation : Dissolve in a 1:1 acetone/water mixture and evaporate at 4°C.

- SHELX Refinement : Employ SHELXL for high-resolution refinement, particularly for handling twinning or disorder in the pyrrole ring .

Graph set analysis (e.g., Etter’s rules) can predict hydrogen-bonding motifs (e.g., N-H···N interactions) to guide solvent selection .

Q. How can computational models predict the compound’s behavior in biological or catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with enzymes or receptors (e.g., binding free energy calculations for pyrrole-containing inhibitors) .

- Thermodynamic Modeling : Predict dissociation constants (pKa) using tools like OLI Systems’ models, calibrated against methylamine data .

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals to assess reactivity in catalytic applications (e.g., as a ligand in transition-metal complexes) .

Propriétés

Numéro CAS |

118799-24-9 |

|---|---|

Formule moléculaire |

C7H13N2+ |

Poids moléculaire |

125.19 g/mol |

Nom IUPAC |

(1,5-dimethylpyrrol-2-yl)methylazanium |

InChI |

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3/p+1 |

Clé InChI |

KMUHAJOXPNPERW-UHFFFAOYSA-O |

SMILES |

CC1=CC=C(N1C)CN |

SMILES canonique |

CC1=CC=C(N1C)C[NH3+] |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.